(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of LY2922470 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a spiropiperidine or tetrahydroquinoline acid derivative, followed by modifications to enhance selectivity and potency . Industrial production methods for LY2922470 are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
LY2922470 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
LY2922470 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GPR40 agonists and their interactions with other molecules.
Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and ischemic stroke.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
作用机制
LY2922470 exerts its effects by binding to and activating GPR40, which is highly expressed in pancreatic beta cells. This activation leads to the amplification of insulin secretion in the presence of elevated glucose levels. The compound also influences other pathways, such as the release of glucagon-like peptide-1 (GLP-1), which further enhances its glucose-lowering effects .
相似化合物的比较
LY2922470 is compared with other GPR40 agonists, such as LY2881835 and LY2922083. While all these compounds share the ability to enhance insulin secretion, LY2922470 is unique in its potent and selective activation of GPR40, leading to more pronounced and durable effects on glucose levels . Additionally, LY2922470 has shown potential neuroprotective effects, which are not as prominent in other similar compounds .
Similar compounds include:
- LY2881835
- LY2922083
- AM1638
These compounds share structural similarities and target the same receptor but differ in their pharmacokinetic properties and therapeutic potential .
属性
分子式 |
C28H29NO4S |
---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m1/s1 |
InChI 键 |
VJVDLRVFJTVWEO-JOCHJYFZSA-N |
手性 SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
规范 SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。